molecular formula C23H25N5 B12146086 {3-[(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)amino]propyl}dimethylamine

{3-[(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)amino]propyl}dimethylamine

Cat. No.: B12146086
M. Wt: 371.5 g/mol
InChI Key: LCFWFLDEKVUPBD-UHFFFAOYSA-N
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Description

{3-[(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)amino]propyl}dimethylamine is a complex organic compound that belongs to the class of pyrrolo[3,2-e]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)amino]propyl}dimethylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-e]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-e]pyrimidine core.

    Introduction of Diphenyl Groups: The diphenyl groups are introduced through a series of substitution reactions, often using reagents like phenylboronic acid and palladium catalysts.

    Attachment of the Aminopropyl Group: The aminopropyl group is attached via nucleophilic substitution reactions, typically using reagents like 3-bromopropylamine.

    Dimethylation: The final step involves the dimethylation of the amine group using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{3-[(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)amino]propyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: N-oxides and related derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

{3-[(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)amino]propyl}dimethylamine has several scientific research applications, including:

    Medicinal Chemistry: This compound is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Research: It is used in studies to understand the molecular mechanisms of enzyme inhibition and signal transduction pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and studying protein-ligand interactions.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of {3-[(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)amino]propyl}dimethylamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)amino]propyl}dimethylamine is unique due to its specific substitution pattern and the presence of the diphenyl groups, which enhance its binding affinity and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapy and other biomedical applications.

Properties

Molecular Formula

C23H25N5

Molecular Weight

371.5 g/mol

IUPAC Name

N-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C23H25N5/c1-27(2)15-9-14-24-22-21-20(18-10-5-3-6-11-18)16-28(23(21)26-17-25-22)19-12-7-4-8-13-19/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,24,25,26)

InChI Key

LCFWFLDEKVUPBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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